molecular formula C18H28N2O4 B1391691 Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester CAS No. 1323010-51-0

Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester

Cat. No. B1391691
M. Wt: 336.4 g/mol
InChI Key: LUUZGSIIAORCJV-UHFFFAOYSA-N
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Description

“Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester” is an organic compound with the CAS Number: 1323010-51-0 . It has a molecular weight of 336.43 . The IUPAC name for this compound is benzyl (1-(((1-methoxypropan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H28N2O4/c1-5-13(2)16(17(21)19-14(3)11-23-4)20-18(22)24-12-15-9-7-6-8-10-15/h6-10,13-14,16H,5,11-12H2,1-4H3,(H,19,21)(H,20,22) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.43 . It is typically stored at temperatures between 28°C .

Scientific Research Applications

Enantioselective Synthesis

  • Application in Dihydropyrimidones Synthesis : This compound is utilized in the enantioselective preparation of dihydropyrimidones, which are important in the synthesis of chiral compounds (Goss et al., 2009).

Synthesis and Isotope Labeling

  • Investigational Drug Synthesis : It has been synthesized with tritium, deuterium, and carbon-14 labels for use in the study of Alzheimer's disease (Ciszewska et al., 1997).

Industrial Chemistry

  • Tolylenediisocyanate Synthesis : The compound is involved in the synthesis of tolylenediisocyanate, a key ingredient in industrial chemistry (Aso & Baba, 2003).

Inhibitors Development

  • Calpain Inhibitor : It has been synthesized as a potent inhibitor of calpain, an enzyme implicated in various physiological processes (Peet et al., 1999).

Heterocyclic Systems Synthesis

  • Preparation of Heterocyclic Systems : This compound is used in the synthesis of various heterocyclic systems, which are valuable in medicinal chemistry (Selič et al., 1997).

HIV Protease Inhibitor Synthesis

  • Intermediate for Atazanavir : It has been used as a chiral intermediate in the synthesis of Atazanavir, an HIV protease inhibitor (Patel et al., 2003).

Photochemical Studies

  • Photolysis Research : The compound's behavior under photolysis has been studied, shedding light on photochemical reactions (Schultze, 1973).

properties

IUPAC Name

benzyl N-[1-(1-methoxypropan-2-ylamino)-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-5-13(2)16(17(21)19-14(3)11-23-4)20-18(22)24-12-15-9-7-6-8-10-15/h6-10,13-14,16H,5,11-12H2,1-4H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUZGSIIAORCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)COC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester

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